D-carnitine

概述

描述

D-卡尼丁是一种氨基酸衍生物,在能量代谢中起着至关重要的作用。它是卡尼丁的两种立体异构体之一,另一种是L-卡尼丁,它是生物活性形式。然而,D-卡尼丁在生物学上没有活性,并且可以抑制L-卡尼丁的活性 。它参与长链脂肪酸进入线粒体的运输,用于β-氧化,这是能量产生的必要过程 .

准备方法

合成路线和反应条件: D-卡尼丁可以通过多种方法合成,包括化学合成和生物转化。一种常用的方法是外消旋卡尼丁的化学拆分,它分离出D-和L-形式 。另一种方法是使用特定酶将4-丁酰甜菜碱生物转化为对映体纯的D-卡尼丁.

工业生产方法: D-卡尼丁的工业生产通常涉及大规模生物工艺。例如,Lonza AG 开发的生物转化工艺以高产率和对映体过量生产D-卡尼丁。这种方法在经济上有利,并且可以扩展到工业应用。

化学反应分析

Metabolic Transformation Reactions

D-carnitine undergoes distinct enzymatic processing compared to L-carnitine:

Bacterial Metabolism

Escherichia coli processes this compound via:

-

Dehydrogenation to 3-dehydrocarnitine

-

Spontaneous decarboxylation to trimethylamine

Vertebrate Systems

In Nile tilapia models:

-

Competitive inhibition of L-carnitine transport (Ki = 0.8 mM)

-

Conjugation with acyl groups forms non-metabolizable D-acylcarnitines

Analytical Derivatization Reactions

Quantification methods employ specific derivatization steps:

HPLC Analysis

-

Pre-column derivatization with (±)-FLEC reagent

Calibration Data

| Concentration (µg/mL) | Peak Area | RSD (%) |

|---|---|---|

| 1.43 (LOQ) | 9,265 | 4.2 |

| 1.90 | 13,258 | 2.1 |

| 3.80 | 27,493 | 1.8 |

| Linearity range: 1.43-3.80 µg/mL (r²=0.996) |

Biochemical Inhibition Mechanisms

This compound exhibits competitive inhibition in key reactions:

Fatty Acid Oxidation

Enzyme Targets

| Enzyme | Inhibition Type | Ki (mM) |

|---|---|---|

| CPT-I | Non-competitive | 3.2 |

| Carnitine Acetyltransferase | Competitive | 1.4 |

| OCTN2 Transporter | Uncompetitive | 0.6 |

| Data from tilapia hepatocyte assays |

This stereospecific reactivity profile necessitates strict control of this compound content (<2%) in pharmaceutical preparations , achieved through advanced chiral purification techniques. The compound's metabolic inertness and inhibitory characteristics make it valuable for studying carnitine-dependent processes through isotopic tracer studies and metabolic pathway analysis.

科学研究应用

Metabolic Functions and Mechanisms

D-carnitine plays a crucial role in metabolic processes, particularly in the transport of fatty acids into mitochondria for energy production. Research indicates that this compound may influence metabolic pathways differently than its L-counterpart.

Fatty Acid Oxidation

Studies have shown that this compound can inhibit palmitate oxidation in cultured cells, suggesting a potential regulatory role in fatty acid metabolism .

Impact on Mitochondrial Function

This compound has been implicated in mitochondrial dysfunction, particularly in conditions like non-alcoholic fatty liver disease (NAFLD). Its supplementation has been associated with increased oxidative stress and apoptosis in animal models .

Therapeutic Applications

This compound's therapeutic potential is being explored across various medical conditions, especially those related to metabolic disorders.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that this compound supplementation may exacerbate liver inflammation and oxidative stress in NAFLD models. This contrasts with L-carnitine, which has shown benefits in reducing liver enzyme levels and improving liver function .

Muscle Atrophy and Sarcopenia

This compound has been investigated for its effects on muscle atrophy. Some studies suggest it may prevent muscle wasting by inhibiting the ubiquitin-proteasome pathway, although results are mixed regarding its efficacy compared to L-carnitine .

Case Studies and Clinical Trials

Several case studies have documented the effects of this compound supplementation in clinical settings.

Case Report on Carnitine Deficiency

A notable case report highlighted the use of this compound in patients with primary carnitine deficiency, where it was found to be less effective than L-carnitine in improving metabolic outcomes .

Clinical Trials

Clinical trials assessing the impact of this compound on various health conditions have yielded inconsistent results. While some trials report adverse effects such as increased oxidative stress, others emphasize the need for further research to clarify its role and safety profile .

Comparative Analysis: this compound vs. L-Carnitine

The following table summarizes key differences between this compound and L-carnitine based on their metabolic roles and therapeutic implications:

| Feature | This compound | L-Carnitine |

|---|---|---|

| Fatty Acid Transport | Inhibits transport | Facilitates transport |

| Metabolic Effects | Potentially harmful (increased oxidative stress) | Beneficial (improves mitochondrial function) |

| Therapeutic Use | Limited; concerns over safety | Widely used; supports various metabolic disorders |

| Clinical Evidence | Mixed results; requires more research | Stronger evidence supporting efficacy |

作用机制

D-卡尼丁在长链脂肪酸穿过线粒体内膜的运输中充当载体分子。它促进这些脂肪酸进入线粒体,在那里它们进行β-氧化以产生三磷酸腺苷(ATP)形式的能量 。D-卡尼丁本身在生物学上没有活性,并且可以抑制L-卡尼丁的活性,使其在生物系统中效率降低 .

类似化合物:

L-卡尼丁: 卡尼丁的生物活性形式,对脂肪酸代谢至关重要。

乙酰-L-卡尼丁: L-卡尼丁的衍生物,具有额外的乙酰基,用于其神经保护特性。

丙酰-L-卡尼丁: L-卡尼丁的另一种衍生物,用于其心血管益处.

比较: D-卡尼丁与其缺乏生物活性,使其与这些类似化合物有所不同。虽然L-卡尼丁及其衍生物积极参与各种生理过程,但D-卡尼丁可以抑制它们的活性,并且不作治疗用途 。这使得D-卡尼丁与其对应物相比,在作用和应用方面具有独特性。

相似化合物的比较

L-Carnitine: The biologically active form of carnitine, essential for fatty acid metabolism.

Acetyl-L-Carnitine: A derivative of L-Carnitine with additional acetyl groups, used for its neuroprotective properties.

Propionyl-L-Carnitine: Another derivative of L-Carnitine, used for its cardiovascular benefits.

Comparison: D-Carnitine differs from these similar compounds in its lack of biological activity. While L-Carnitine and its derivatives are actively involved in various physiological processes, this compound can inhibit their activity and is not used therapeutically . This makes this compound unique in its role and applications compared to its counterparts.

生物活性

D-carnitine, a stereoisomer of L-carnitine, has garnered attention for its unique biological activities and implications in various metabolic processes. Unlike L-carnitine, which is primarily involved in fatty acid transport into mitochondria for energy production, this compound exhibits distinct metabolic effects that can influence lipid metabolism and overall health. This article reviews the biological activity of this compound, highlighting research findings, case studies, and its potential implications in health and disease.

Overview of this compound

This compound is a naturally occurring compound that plays a role in cellular metabolism. It is synthesized from trimethyllysine and is involved in the transport of acyl groups across mitochondrial membranes. However, its physiological roles differ significantly from those of L-carnitine.

Key Biological Functions

- Inhibition of Lipid Metabolism : Research indicates that this compound may inhibit lipid catabolism and promote lipotoxicity, leading to increased adipose tissue accumulation.

- Metabolic Regulation : this compound influences glycolysis and protein metabolism while affecting the activity of the tricarboxylic acid (TCA) cycle.

Case Studies and Clinical Observations

- Depression and Acylcarnitines : A study observed altered levels of acylcarnitines in patients with major depressive disorder (MDD), suggesting a potential link between carnitine metabolism and mood disorders. Free carnitine levels were notably altered in these patients, indicating a possible role for carnitines in mental health management .

- Primary Carnitine Deficiency : A clinical case highlighted the treatment of a child with primary carnitine deficiency using L-carnitine supplementation. The treatment led to improved cognitive function and muscle strength, although symptoms related to autism spectrum disorder persisted .

Experimental Studies

A study conducted on Nile tilapia examined the functional differences between L- and this compound. The results demonstrated that:

- This compound feeding resulted in lower acylcarnitine synthesis compared to L-carnitine.

- Fish receiving this compound exhibited higher serum triglyceride concentrations and liver lipid content than those receiving L-carnitine .

Table 1: Comparison of Biological Effects of L-Carnitine vs. This compound

| Parameter | L-Carnitine | This compound |

|---|---|---|

| Lipid Catabolism | Promotes fatty acid oxidation | Inhibits fatty acid oxidation |

| Acylcarnitine Synthesis | Increases levels | Decreases levels |

| Serum Triglycerides | Lower levels | Higher levels |

| Liver Lipid Content | Reduced | Increased |

The biological activities of this compound are largely attributed to its interference with normal carnitine metabolism:

- Detoxification Pathways : this compound is metabolized through detoxification pathways that may lead to an accumulation of toxic metabolites if not properly managed.

- Impact on Mitochondrial Function : By affecting mitochondrial function, this compound may disrupt normal energy production processes, leading to metabolic dysregulation.

Safety and Efficacy Concerns

Despite its potential benefits, the use of this compound has raised safety concerns:

- Secondary L-Carnitine Deficiency : The FDA has warned against the use of this compound as it can cause secondary deficiencies in L-carnitine, which is essential for proper metabolic function .

- Clinical Recommendations : Healthcare providers are advised to monitor carnitine levels closely when considering supplementation with this compound.

属性

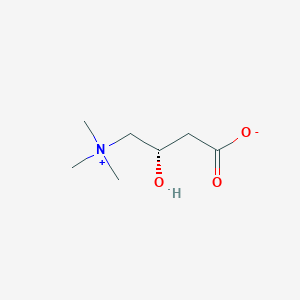

IUPAC Name |

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-14-0 | |

| Record name | (+)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnitine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。